molecular formula C26H24N4O3S B14959912 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide

Cat. No.: B14959912
M. Wt: 472.6 g/mol
InChI Key: QHULWANDWOWXOP-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-methylpyrimidine-2-amine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then coupled with a phenylpropanamide derivative under specific conditions, such as the presence of a base and a suitable solvent, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}thiophene-2-carboxamide
  • N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H24N4O3S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3,3-diphenylpropanamide

InChI

InChI=1S/C26H24N4O3S/c1-19-16-17-27-26(28-19)30-34(32,33)23-14-12-22(13-15-23)29-25(31)18-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-17,24H,18H2,1H3,(H,29,31)(H,27,28,30)

InChI Key

QHULWANDWOWXOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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